Flutazolam

Descripción general

Descripción

Flutazolam es un derivado de benzodiazepina que fue inventado en Japón. Se utiliza principalmente por sus efectos sedantes, relajantes musculares, anticonvulsivos y ansiolíticos. This compound es conocido por su potencia, que es similar a la del diazepam, pero produce una sedación más marcada y una coordinación deteriorada . Está indicado para el tratamiento del insomnio y otras afecciones relacionadas .

Mecanismo De Acción

Flutazolam ejerce sus efectos actuando como agonista en los receptores del ácido gamma-aminobutírico A (GABA-A). Se une a los sitios de unión de benzodiazepinas en estos receptores, lo que potencia los efectos inhibitorios del ácido gamma-aminobutírico (GABA) y conduce a un aumento de la afluencia de iones cloruro e hiperpolarización de las neuronas. Esto da como resultado los efectos sedantes, ansiolíticos y relajantes musculares observados con this compound .

Análisis Bioquímico

Biochemical Properties

Flutazolam, like other benzodiazepines, interacts with GABA type A receptors . The interaction with these receptors results in a rapid and weakly toxic symptomatic efficacy .

Cellular Effects

This compound influences cell function by interacting with GABA type A receptors, which are widely distributed in the cells of the nervous system . This interaction can influence cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to GABA type A receptors . This binding enhances the effect of the neurotransmitter GABA, leading to increased inhibition of neuronal excitability .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Some benzodiazepines have a slow elimination rate, causing their accumulation in lipid-based tissues, which can lead to a delayed overdose in case of repeated consumption .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the most common side effects are drowsiness, fatigue, and lethargy. At higher doses, motor coordination disorders, dizziness, mood swings, and euphoria may occur .

Metabolic Pathways

This compound, like other benzodiazepines, is metabolized in the liver by cytochrome P450 enzymes . The metabolites are then excreted in the urine .

Transport and Distribution

This compound is distributed throughout the body after absorption. It is highly lipophilic, allowing it to cross cell membranes and distribute widely in lipid-rich tissues .

Subcellular Localization

This compound, like other benzodiazepines, primarily interacts with GABA type A receptors, which are located in the cell membrane . Therefore, its primary subcellular localization is at the cell membrane where these receptors are located .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Flutazolam se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de la estructura oxazolobenzodiazepina. La síntesis típicamente involucra la reacción de un precursor de benzodiazepina con un derivado de oxazol apropiado bajo condiciones controladas .

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando rutas químicas similares a las de la síntesis de laboratorio, pero optimizadas para obtener mayores rendimientos y pureza. El proceso incluye medidas estrictas de control de calidad para garantizar la consistencia y la seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Flutazolam experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la molécula de this compound.

Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones en el anillo de benzodiazepina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar agentes halogenantes como cloro o bromo para reacciones de sustitución.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varios metabolitos, como el n-desalquilflurazepam, que es un metabolito principal del flurazepam .

Aplicaciones Científicas De Investigación

Flutazolam tiene varias aplicaciones de investigación científica:

Biología: Estudiado por sus efectos en el sistema nervioso central y sus posibles aplicaciones terapéuticas.

Medicina: Utilizado en el tratamiento del insomnio, la ansiedad y los espasmos musculares.

Industria: Employed in the development of new benzodiazepine derivatives with improved pharmacological profiles.

Comparación Con Compuestos Similares

Flutazolam está estrechamente relacionado con otras benzodiazepinas como diazepam y flurazepam. Es único en su estructura y perfil farmacocinético:

Propiedades

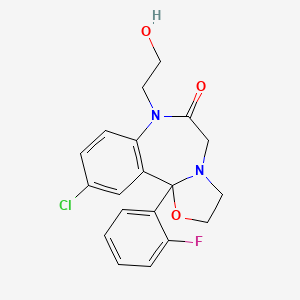

IUPAC Name |

10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFSSTNVXWNLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023072 | |

| Record name | Flutazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27060-91-9 | |

| Record name | Flutazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27060-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutazolam [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027060919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUTAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2K7O5D8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.